11‑Fold Greater NNMT Inhibition Potency Relative to the Closest Structural Analog MS2756
In the same SAHH‑coupled fluorescent assay, MS2734 inhibited human NNMT with an IC50 of 14 ± 1.5 μM, whereas the structurally related bisubstrate inhibitor MS2756 (differing only in the length of the amino‑acid linker) exhibited an IC50 of 160 ± 1 μM [1]. The 11‑fold potency advantage is corroborated by isothermal titration calorimetry (ITC): MS2734 binds with a Kd of 2.7 ± 0.2 μM, compared to 42.8 ± 6.3 μM for MS2756 [1].
| Evidence Dimension | Inhibitory potency (IC50) against human NNMT and binding affinity (Kd) |
|---|---|
| Target Compound Data | IC50 = 14 ± 1.5 μM; Kd = 2.7 ± 0.2 μM |
| Comparator Or Baseline | MS2756 (compound 7): IC50 = 160 ± 1 μM; Kd = 42.8 ± 6.3 μM |
| Quantified Difference | IC50 ratio: 11.4‑fold; Kd ratio: 15.9‑fold |
| Conditions | SAHH‑coupled fluorescence assay with 200 nM hNNMT, 25 μM SAM and nicotinamide; ITC in matched buffer |
Why This Matters
Procurement of MS2756 would require 11‑fold higher concentrations to achieve equivalent target engagement, increasing cost per experiment and the risk of off‑target events.
- [1] Babault N, Allali-Hassani A, Li F, et al. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). J Med Chem. 2018;61(4):1541-1551. doi:10.1021/acs.jmedchem.7b01422 View Source
